2-Nitro-N,N-diphénylaniline

Vue d'ensemble

Description

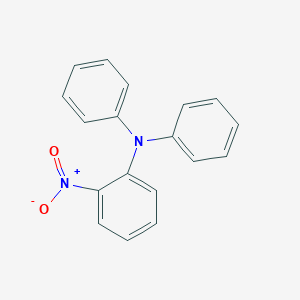

2-Nitro-N,N-diphenylaniline is an organic compound with the molecular formula C12H10N2O2. It is also known by other names such as diphenylamine, 2-nitro-; o-nitro-N-phenylaniline; and o-nitrodiphenylamine . This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Applications De Recherche Scientifique

2-Nitro-N,N-diphenylaniline has several applications in scientific research:

Photochemical Reactions: It serves as a model compound for studying photochemical reactions of nitroaromatic compounds.

Nucleophilic Aromatic Substitution: It is used to investigate nucleophilic aromatic substitution reactions, particularly those involving the nitro group.

Charge-Transfer Dyes: The compound is used in the development of charge-transfer dyes, where its electronic properties are exploited for applications in dye-sensitized solar cells and other optoelectronic devices.

Organic Field-Effect Transistors: It is utilized in the synthesis of donor-acceptor conjugated polymers for organic field-effect transistors, which are essential components in flexible electronic devices.

Mécanisme D'action

Target of Action

Similar compounds such as 4,4′-(naphtho[2,3-c][1,2,5]thiadiazole-4,9-diyl)bis(n,n-diphenylaniline) (nz2tpa) and 4,4′-(naphtho[2,3-c][1,2,5]oxadiazole-4,9-diyl)bis(n,n-diphenylaniline) (no2tpa) have been studied for their photophysical properties . These compounds are used in the development of organic light-emitting diodes (OLEDs) and other opto-electronic devices .

Mode of Action

It’s worth noting that similar compounds like nz2tpa and no2tpa show unique features of near-infrared (nir) emission, aggregation-induced emission, and hybridized local and charge transfer (hlct) excited states . These properties suggest that 2-Nitro-N,N-diphenylaniline may also interact with its targets in a similar manner, leading to changes in their photophysical properties.

Biochemical Pathways

Compounds with similar structures have been shown to affect the photophysical properties of materials, suggesting that they may interact with biochemical pathways related to light absorption and emission .

Result of Action

Similar compounds have been shown to exhibit high luminescence efficiency and long exciton lifetime, especially when used in oleds . This suggests that 2-Nitro-N,N-diphenylaniline may have similar effects at the molecular and cellular level.

Action Environment

It’s worth noting that the performance of similar compounds can be influenced by factors such as the solid-state effect (sse), which considers the amorphous structure of emitters

Analyse Biochimique

Biochemical Properties

It is known that nitro compounds can undergo nitroreduction, a critical metabolic pathway for drugs and environmental chemicals . This process could potentially involve enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that nitro compounds can undergo nitroreduction, a process that could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

2-Nitro-N,N-diphenylaniline may be involved in nitroreduction, a critical metabolic pathway for drugs and environmental chemicals . This process could potentially involve various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.

Méthodes De Préparation

The synthesis of 2-Nitro-N,N-diphenylaniline typically involves the nitration of diphenylamine. One common method is the nitration-reduction pathway, where diphenylamine undergoes nitration using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial production methods often involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity .

Analyse Des Réactions Chimiques

2-Nitro-N,N-diphenylaniline undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

2-Nitro-N,N-diphenylaniline can be compared with other nitroaromatic compounds such as:

4-Nitro-N,N-diphenylaniline: Similar in structure but with the nitro group in the para position, affecting its electronic properties and reactivity.

2-Nitroaniline: Lacks the diphenylamine moiety, resulting in different chemical behavior and applications.

2-Nitrodiphenylamine: Another name for 2-Nitro-N,N-diphenylaniline, highlighting its structural similarity.

The uniqueness of 2-Nitro-N,N-diphenylaniline lies in its specific substitution pattern, which influences its reactivity and makes it suitable for specialized applications in photochemistry and organic electronics.

Activité Biologique

2-Nitrophenyl diphenylamine (CAS No. 53013-38-0) is a nitrated derivative of diphenylamine, characterized by its red crystalline solid form. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly its toxicity and reactivity with biological systems. This article reviews the biological activity of 2-nitrophenyl diphenylamine, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- Chemical Formula : C₁₂H₁₀N₂O₂

- Molecular Weight : 218.22 g/mol

- Appearance : Red crystalline solid

2-Nitrophenyl diphenylamine exhibits biological activity primarily through its interactions with cellular components, which can lead to various toxicological effects. The compound is known to induce methemoglobinemia, a condition where hemoglobin is altered and cannot effectively release oxygen to tissues. This effect is attributed to the compound's ability to generate reactive oxygen species (ROS), which can damage cellular structures and disrupt normal physiological functions .

Toxicity Profile

The toxicity of 2-nitrophenyl diphenylamine has been evaluated through various studies:

- Skin and Eye Irritation : Exposure can lead to irritation of the skin, eyes, and respiratory tract. In animal studies, significant irritation was observed upon dermal exposure .

- Acute Toxicity : The dermal LD50 (lethal dose for 50% of the population) exceeds 2000 mg/kg in rats, indicating low acute toxicity under controlled conditions .

- Chronic Effects : Long-term exposure studies have shown potential effects on organ systems, including the liver and kidneys. Histopathological examinations revealed no significant abnormalities in major organs post-exposure; however, caution is advised due to its classification as a potential carcinogen based on structural analogs .

Case Studies and Research Findings

Several research studies have investigated the biological activity of 2-nitrophenyl diphenylamine:

- Ecotoxicological Impact : A review highlighted the environmental hazards posed by diphenylamines, including their toxicity to aquatic life and potential bioaccumulation in food chains. The study emphasized the need for careful regulation of these compounds in industrial applications .

- Methemoglobinemia Induction : Research demonstrated that similar compounds can induce methemoglobinemia in animal models, suggesting that 2-nitrophenyl diphenylamine may have comparable effects due to its structural properties. This finding underscores the importance of monitoring exposure levels in occupational settings.

- Stabilization Mechanism in Explosives : The compound has been investigated for its role as a stabilizer in nitrocellulose-based explosives. It effectively traps nitrogen oxides generated during decomposition, thereby enhancing the stability and shelf-life of explosive materials.

Applications

The primary applications of 2-nitrophenyl diphenylamine include:

- Stabilizer in Explosives : Used to prolong the shelf life of nitrocellulose and nitroglycerin-based explosives by trapping nitrogen oxides.

- Material Science : Its derivatives are utilized in the synthesis of donor-acceptor conjugated polymers for organic solar cells and electronic devices due to their excellent charge carrier mobility and light absorption properties.

Propriétés

IUPAC Name |

2-nitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPMPJYRISCFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554995 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53013-38-0 | |

| Record name | 2-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.